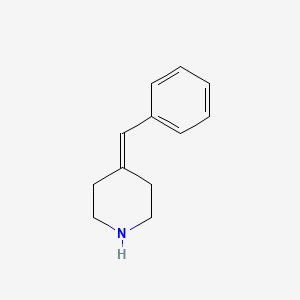

4-(Phenylmethylidene)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Phenylmethylidene)piperidine is a chemical compound . It features a benzene ring bound to a piperidine ring . 4-Phenylpiperidine is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A practical and facile synthesis of various N-methyl imines was conducted using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reaction at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .科学的研究の応用

Anticancer Applications

Piperidine derivatives, including 4-(Phenylmethylidene)piperidine, have been observed to have potential anticancer properties . They have shown therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . In particular, piperidine-embedded anticancer agents have shown good activity on androgen-refractory cancer cell lines .

Antiviral Applications

Piperidine derivatives are also being utilized as antiviral agents . While specific studies on 4-(Phenylmethylidene)piperidine are not mentioned, the broader class of piperidine derivatives has shown promise in this area.

Antimalarial Applications

In the field of antimalarial research, piperidine derivatives have been used effectively . The specific role of 4-(Phenylmethylidene)piperidine in this context would require further investigation.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their effectiveness in these applications suggests potential uses for 4-(Phenylmethylidene)piperidine in similar contexts.

Antihypertensive Applications

Piperidine derivatives have also been used as antihypertensive agents . This suggests that 4-(Phenylmethylidene)piperidine could potentially be used in the treatment of high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . This indicates potential applications of 4-(Phenylmethylidene)piperidine in pain management and inflammation reduction.

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that 4-(Phenylmethylidene)piperidine could potentially be used in Alzheimer’s research and treatment.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . This suggests potential applications of 4-(Phenylmethylidene)piperidine in the treatment of psychiatric disorders.

作用機序

Target of Action

4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .

Mode of Action

The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .

Result of Action

The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .

特性

IUPAC Name |

4-benzylidenepiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQNIKYRPSFQKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444640 |

Source

|

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylmethylidene)piperidine | |

CAS RN |

164650-58-2 |

Source

|

| Record name | 4-benzylidene-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)